

4-Amino-2-bromobenzaldehyde reactivity and functional groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-bromobenzaldehyde

Cat. No.: B2458091

[Get Quote](#)

Core Molecular Architecture and Physicochemical Properties

4-Amino-2-bromobenzaldehyde (CAS No: 655248-57-0) is a crystalline solid with a molecular weight of 200.035 g/mol ^[1]. Its structure is characterized by a benzene ring substituted with an amino group at position 4, a bromine atom at position 2, and a formyl (aldehyde) group at position 1. This unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, aldehyde) groups dictates its distinct chemical behavior and renders it a valuable precursor in the synthesis of complex heterocyclic scaffolds and other targeted molecules.

Table 1: Physicochemical Properties of **4-Amino-2-bromobenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO	[1]
Molecular Weight	200.035 g/mol	[1]
Melting Point	148 °C	[1]
Boiling Point	324.9±27.0 °C (Predicted)	[1]
pKa	0.80±0.10 (Predicted)	[1]
Storage	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[1]

The Triad of Reactivity: A Functional Group Analysis

The synthetic utility of **4-Amino-2-bromobenzaldehyde** is rooted in the differential reactivity of its three functional groups. This allows for selective and sequential transformations, a critical aspect in multi-step organic synthesis.

The Aldehyde Group: A Gateway to Molecular Elaboration

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.[2] Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, enabling chain extension and the introduction of diverse molecular fragments.

Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[3][4] This one-pot reaction typically involves the in-situ formation of an imine intermediate by reacting the aldehyde with an amine, followed by reduction.[5]

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[4] The reaction is often carried out under weakly acidic conditions to facilitate imine formation.[6]

Experimental Protocol: General Procedure for Reductive Amination

- **Reaction Setup:** In a round-bottom flask, dissolve **4-Amino-2-bromobenzaldehyde** (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.[6]
- **Imine Formation:** Add a catalytic amount of acetic acid to promote the formation of the imine. Stir the mixture at room temperature for 1-2 hours.[6]
- **Reduction:** Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Reductive Amination Workflow.

The Aryl Bromide: A Handle for Cross-Coupling Chemistry

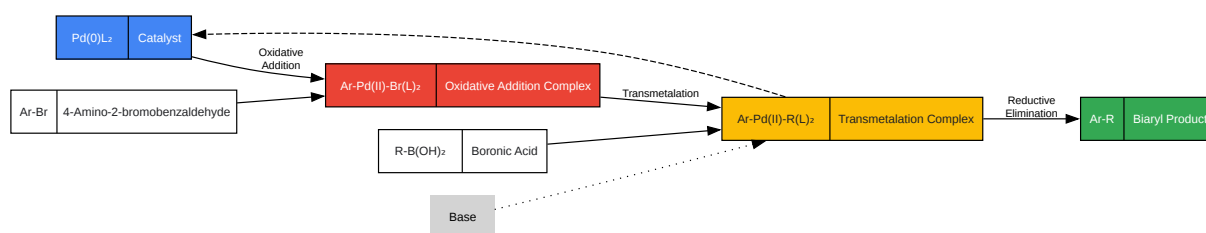
The carbon-bromine bond on the aromatic ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9][10]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[7] The base is required to activate the organoboron species for transmetalation.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** To a reaction vessel, add **4-Amino-2-bromobenzaldehyde** (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 equivalents).
- **Solvent Addition:** Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.
- **Degassing:** Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
- **Heating:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, add water and extract the product with an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.



[Click to download full resolution via product page](#)

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.^{[11][12]} This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.^{[13][14]}

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.^[11] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- **Reaction Setup:** In a glovebox or under an inert atmosphere, combine **4-Amino-2-bromobenzaldehyde** (1 equivalent), the amine (1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) in a reaction tube.
- **Solvent Addition:** Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- **Reaction Conditions:** Seal the tube and heat the mixture to the appropriate temperature (usually 80-110 °C) with stirring.
- **Monitoring and Work-up:** Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
- **Purification:** Concentrate the filtrate and purify the crude product by column chromatography.

The Aromatic Amine: A Nucleophile and Directing Group

The primary amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also acts as an activating group, influencing the regioselectivity of further electrophilic aromatic substitution, although the steric hindrance from the adjacent bromine atom must be considered.

Application in Heterocyclic Synthesis: The Gateway to Quinazolines

4-Amino-2-bromobenzaldehyde is a particularly valuable precursor for the synthesis of quinazolines and related heterocyclic systems.[15] The presence of the amino and aldehyde groups in an ortho-like relationship (due to the bromine) allows for condensation reactions with various reagents to form the fused pyrimidine ring.

For instance, reaction with amidines can lead to the formation of 2-substituted quinazolines.[15] This transformation often proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization.

Table 2: Representative Reactions of **4-Amino-2-bromobenzaldehyde**

Reaction Type	Reagents	Product Type
Reductive Amination	R_1R_2NH , $NaBH(OAc)_3$	N-Substituted 4-amino-2-bromobenzylamines
Suzuki Coupling	$Ar-B(OH)_2$, Pd catalyst, base	4-Amino-2-arylbenzaldehydes
Buchwald-Hartwig Amination	RNH_2 , Pd catalyst, ligand, base	4-Amino-2-(N-arylamino)benzaldehydes
Quinazoline Synthesis	Amidines	2-Substituted 7-bromoquinazolines

Safety and Handling

4-Amino-2-bromobenzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It should be used in a well-ventilated area or a fume hood.[16] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[16]

Conclusion

4-Amino-2-bromobenzaldehyde is a highly versatile and valuable building block for organic synthesis. The distinct and largely orthogonal reactivity of its aldehyde, aryl bromide, and amino functional groups provides chemists with a powerful tool for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science.

Understanding the causality behind experimental choices for reactions such as reductive amination, Suzuki coupling, and Buchwald-Hartwig amination is paramount to harnessing the full synthetic potential of this trifunctional intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-amino-2-bromobenzaldehyde | lookchem [lookchem.com]
- 2. Functional Groups [chem.fsu.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s.ewormholetime.com [s.ewormholetime.com]
- To cite this document: BenchChem. [4-Amino-2-bromobenzaldehyde reactivity and functional groups]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2458091#4-amino-2-bromobenzaldehyde-reactivity-and-functional-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com